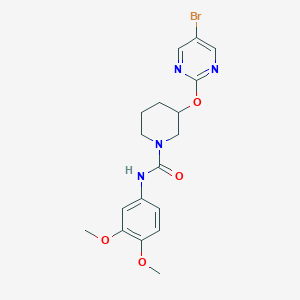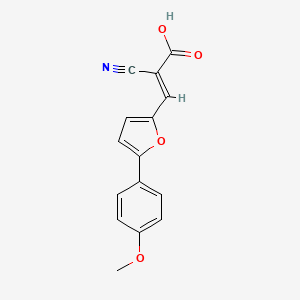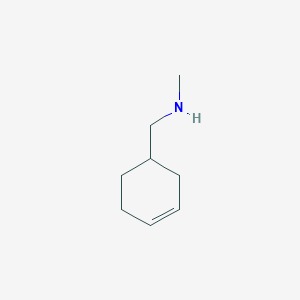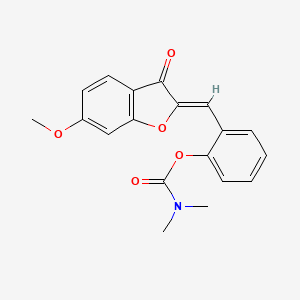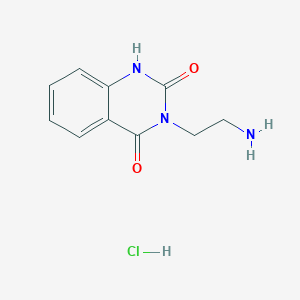
3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazoline-2,4(1H,3H)-dione derivatives are a class of compounds that have garnered interest due to their potential applications in medicinal chemistry. The compound "3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride" is structurally related to various quinazoline-2,4-dione derivatives that have been synthesized and studied for their biological properties and potential as pharmaceutical agents .
Synthesis Analysis
The synthesis of quinazoline-2,4(1H,3H)-dione derivatives can be achieved through different methods. One approach involves the reaction of 3-amino-1H,3H-quinoline-2,4-diones with urea in acetic acid, leading to novel imidazoquinazoline diones . Another method utilizes cesium carbonate catalysis to synthesize quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide . Additionally, a green protocol using a basic ionic liquid as a catalyst has been reported for the synthesis of these compounds from carbon dioxide and 2-aminobenzonitriles under solvent-free conditions . The synthesis of 3-amino-1H-quinazoline-2,4-diones has also been described, starting with fluorobenzoic acid and using (2,4-dinitro-phenyl)-hydroxylamine as the aminating reagent .
Molecular Structure Analysis
The molecular structure of quinazoline-2,4(1H,3H)-dione derivatives is characterized by the presence of a quinazoline ring system. The structural and compositional details of these compounds have been confirmed through various spectroscopic methods, including 1H, 13C, IR, MS, and in some cases, 15N NMR data . Single crystal X-ray diffraction has been used to confirm the structures of some derivatives .
Chemical Reactions Analysis
Quinazoline-2,4(1H,3H)-dione derivatives exhibit reactivity that allows for further chemical modifications. For instance, 3-phenyl-3-aminoquinoline-2,4-diones react with isothiocyanates to yield novel compounds that can rearrange under certain conditions to form different heterocyclic structures . The reactivity of these compounds with urea has also been explored, leading to the formation of imidazoquinazoline diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline-2,4(1H,3H)-dione derivatives are influenced by their molecular structure. These properties have been studied through various analytical techniques, and the compounds have shown potential as local anesthetic agents due to their structural similarity to known anesthetics . Additionally, certain derivatives have been identified as selective antagonists for Gly/NMDA and AMPA receptors, indicating their potential use in modulating neurotransmitter systems .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-aminoethyl)-1H-quinazoline-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-5-6-13-9(14)7-3-1-2-4-8(7)12-10(13)15;/h1-4H,5-6,11H2,(H,12,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWOYFVVSZQSOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

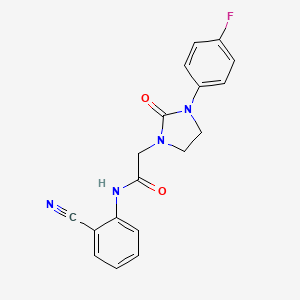
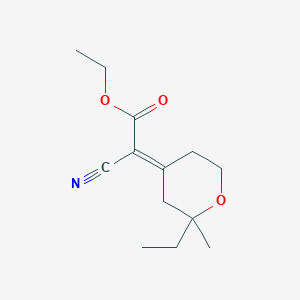
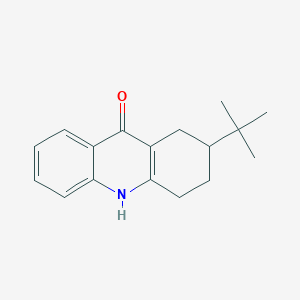
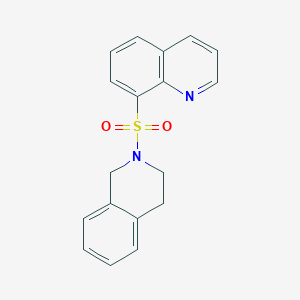
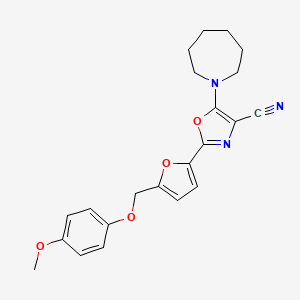
![methyl 5-methyl-3H-benzo[e]indole-2-carboxylate](/img/structure/B3019080.png)
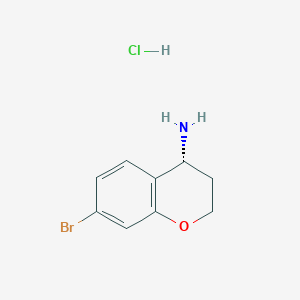
![N-[2,2-Bis(furan-2-yl)ethyl]-5-bromopyrimidin-2-amine](/img/structure/B3019083.png)
![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone](/img/structure/B3019084.png)
![N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B3019085.png)
